![molecular formula C10H15NO3 B14660270 1-[Acetyl(methyl)amino]penta-1,3-dien-3-yl acetate CAS No. 50874-69-6](/img/structure/B14660270.png)
1-[Acetyl(methyl)amino]penta-1,3-dien-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Acetyl(methyl)amino]penta-1,3-dien-3-yl acetate is an organic compound with a complex structure that includes both an ester and an amide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Acetyl(methyl)amino]penta-1,3-dien-3-yl acetate typically involves the reaction of a suitable diene with an acetylating agent in the presence of a catalyst. One common method is the acetylation of 1,3-pentadiene with acetic anhydride and a catalytic amount of sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening for catalysts and reaction conditions can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[Acetyl(methyl)amino]penta-1,3-dien-3-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amides, esters
Wissenschaftliche Forschungsanwendungen
1-[Acetyl(methyl)amino]penta-1,3-dien-3-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[Acetyl(methyl)amino]penta-1,3-dien-3-yl acetate involves its interaction with specific molecular targets. The ester and amide groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simpler ester with similar reactivity but lacking the amide group.
Acetylacetone: Contains a similar acetyl group but has different reactivity due to its diketone structure.
N-Methylacetamide: Shares the amide functional group but lacks the ester and diene components.
Uniqueness
1-[Acetyl(methyl)amino]penta-1,3-dien-3-yl acetate is unique due to its combination of ester, amide, and diene functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
50874-69-6 |
|---|---|
Molekularformel |
C10H15NO3 |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
1-[acetyl(methyl)amino]penta-1,3-dien-3-yl acetate |
InChI |
InChI=1S/C10H15NO3/c1-5-10(14-9(3)13)6-7-11(4)8(2)12/h5-7H,1-4H3 |
InChI-Schlüssel |
VXZGGHVASMKHHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C=CN(C)C(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


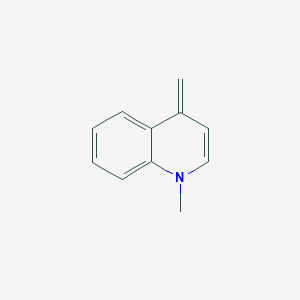

![3-Ethyl-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B14660196.png)
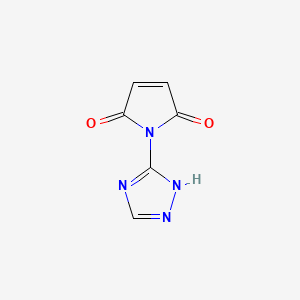
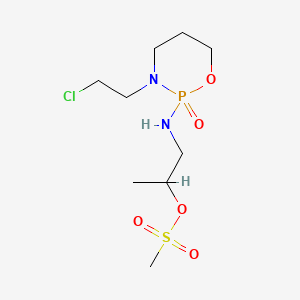
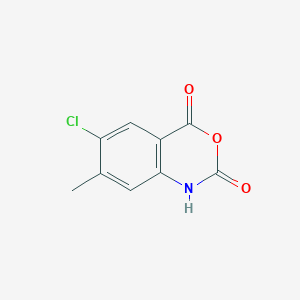
![7-{[(2-Hexyldecyl)oxy]methyl}pentadecane](/img/structure/B14660223.png)
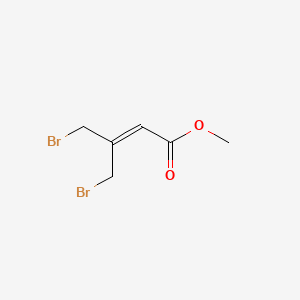
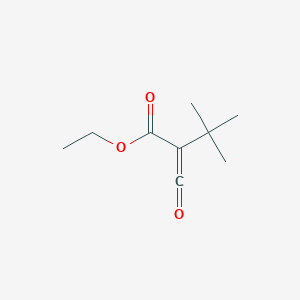
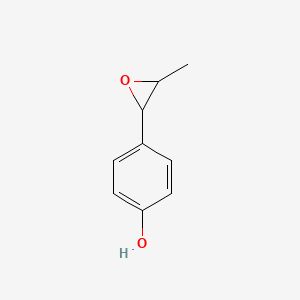


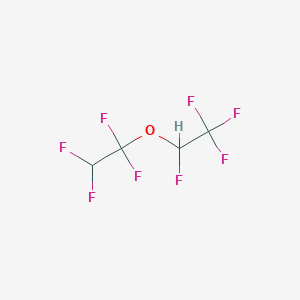
![4,6-Di-tert-butyl[1,1'-biphenyl]-2,3-dione](/img/structure/B14660259.png)
